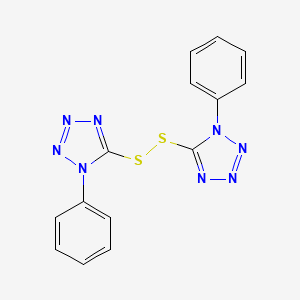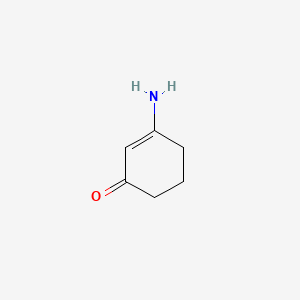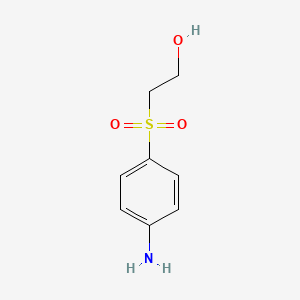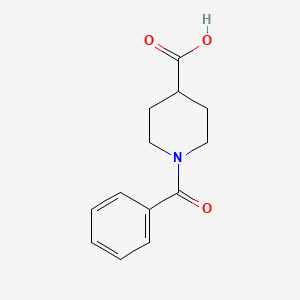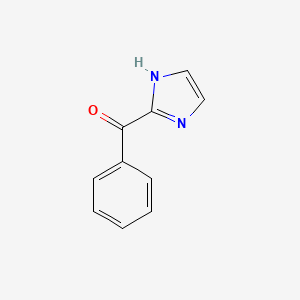![molecular formula C18H12N2O2 B1266330 6-氨基-2-苯基-1H-苯并[de]异喹啉-1,3(2H)-二酮 CAS No. 10495-37-1](/img/structure/B1266330.png)
6-氨基-2-苯基-1H-苯并[de]异喹啉-1,3(2H)-二酮
描述
6-Amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (6-APIB) is a synthetic compound belonging to the class of compounds known as isoquinolines. It is a derivative of benzodiazepines, which are a class of drugs used for the treatment of anxiety and other neurological disorders. 6-APIB has been studied for its potential to act as an agonist at the 5-HT2A receptor, which is a serotonin receptor involved in the regulation of mood, cognition, and behavior. 6-APIB has also been studied for its potential as a therapeutic agent for Alzheimer’s disease, Parkinson’s disease, and depression.
科学研究应用
药物研究
6-氨基-2-苯基-1H-苯并[de]异喹啉-1,3(2H)-二酮 的核心结构类似于咪唑类化合物,而咪唑类化合物以其治疗潜力而闻名。 该化合物可以被研究其作为药物设计中的药效团的潜力,特别是开发具有抗菌、抗真菌和抗病毒特性的新药物 .
抗菌活性
由于存在咪唑环,该化合物的衍生物可能表现出显著的抗菌活性。 它可以被合成各种衍生物,并针对一系列病原菌和真菌进行测试,以评估其作为抗菌剂的功效 .
抗癌剂
苯并咪唑部分是许多抗癌剂的共同特征。 所讨论的化合物可以被用作合成具有潜在抗增殖活性的新苯并咪唑衍生物的前体,可以进一步探索其抗癌特性 .
抗氧化特性
含有咪唑环的化合物已显示出抗氧化活性。 6-氨基-2-苯基-1H-苯并[de]异喹啉-1,3(2H)-二酮 的衍生物可以被合成并评估其清除自由基的能力,这在开发抗氧化疗法中是一个有价值的特性 .
化学合成
该化合物可以作为合成更复杂杂环化合物的重要中间体。 其独特的结构允许区域选择性合成,能够创造用于各种应用的不同分子,包括材料科学和催化 .
分子探针
苯并咪唑衍生物的荧光特性使其适合用作分子探针。 通过修饰6-氨基-2-苯基-1H-苯并[de]异喹啉-1,3(2H)-二酮,研究人员可以开发用于成像和诊断目的的新探针,特别是在研究细胞过程方面 .
酶抑制
与咪唑的结构相似性表明,该化合物可以作为某些酶的抑制剂。 它可以被用来研究酶机制或开发针对疾病中治疗靶点的酶的抑制剂 .
材料科学
该化合物的潜在电子特性使其成为材料科学研究的候选者,特别是在开发有机半导体和光伏材料方面。 其参与 pi-pi 堆积相互作用的能力可能有利于创造具有特定电子特性的新型材料 .
作用机制
生化分析
Biochemical Properties
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor, affecting the enzyme’s ability to metabolize other substrates . Additionally, it binds to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione on cellular processes are profound. It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This compound also affects gene expression by binding to transcription factors and DNA, thereby influencing the transcriptional activity of various genes . Furthermore, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, acting as a competitive inhibitor . This binding can lead to conformational changes in the enzyme, reducing its activity. The compound also interacts with DNA, intercalating between base pairs and disrupting the double helix structure . This interaction can inhibit DNA replication and transcription, leading to reduced gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including sustained inhibition of enzyme activity and altered gene expression patterns .
Dosage Effects in Animal Models
The effects of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione vary with dosage in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity . These toxic effects are likely due to the compound’s ability to inhibit critical metabolic enzymes and disrupt cellular homeostasis .
Metabolic Pathways
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . The compound’s metabolism can also lead to the generation of reactive intermediates, which can cause cellular damage .
Transport and Distribution
Within cells and tissues, 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is primarily in the nucleus and cytoplasm . In the nucleus, it binds to DNA and transcription factors, affecting gene expression . In the cytoplasm, it interacts with enzymes and other proteins, modulating their activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
属性
IUPAC Name |
6-amino-2-phenylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c19-15-10-9-14-16-12(15)7-4-8-13(16)17(21)20(18(14)22)11-5-2-1-3-6-11/h1-10H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQSPGSEYDLAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C4C(=C(C=C3)N)C=CC=C4C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146867 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10495-37-1 | |
| Record name | 4-Amino-N-phenyl-1,8-naphthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10495-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010495371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 6-amino-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



